molecular formula C8H5LiN2O2 B2606077 Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate CAS No. 2243509-37-5

Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate

Cat. No.: B2606077
CAS No.: 2243509-37-5
M. Wt: 168.08
InChI Key: BBFBRPSFRLBSJM-UHFFFAOYSA-M
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Description

Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine core with a carboxylate group at the 8th position and a lithium ion. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate typically involves the functionalization of pyrrolo[1,2-a]pyrimidine derivatives. One common method includes the reaction of heterocyclic ketene aminals with dialkylacetylenedicarboxylates under reflux conditions . Another approach involves the Dimroth rearrangement, which is a process of isomerization involving the relocation of heteroatoms within the heterocyclic system .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of catalytic processes and green chemistry approaches, are likely applicable .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of lithium(1+)ionpyrrolo[1,2-a]pyrimidine-8-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, it may modulate neuronal pathways to provide neuroprotective benefits .

Properties

IUPAC Name

lithium;pyrrolo[1,2-a]pyrimidine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.Li/c11-8(12)6-2-5-10-4-1-3-9-7(6)10;/h1-5H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFBRPSFRLBSJM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C=CC(=C2N=C1)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243509-37-5
Record name lithium(1+) ion pyrrolo[1,2-a]pyrimidine-8-carboxylate
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